molecular formula C24H15BrN2 B15221180 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline

Cat. No.: B15221180
M. Wt: 411.3 g/mol
InChI Key: FOJZTDYXDWHDGS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline (CAS# 197442-25-4) is a heteroaromatic compound featuring a 1,10-phenanthroline core substituted at the 2- and 9-positions with a 4-bromophenyl and phenyl group, respectively. Its molecular formula is C₂₄H₁₅BrN₂, with a molecular weight of 411.29 g/mol . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing properties, making this compound particularly useful in coordination chemistry and optoelectronic applications, such as electron transport layers (ETLs) in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-bromobenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Direct C–H Carbamoylation

The bromophenyl-substituted phenanthroline undergoes regioselective carbamoylation at the 2,9-positions under metal-free conditions using oxamic acids and ammonium persulfate. This reaction proceeds via a radical mechanism involving persulfate-induced decarboxylation of oxamic acids to generate carbamoyl radicals .

  • Example : Reaction with oxamic acid derivatives (e.g., 9 ) yields 6,6′-phenyl dicarbamoylated products (e.g., 42 ) in 58% yield .

  • Key Conditions : DMSO solvent, 70°C, 12–24 hours.

  • Limitation : Electron-withdrawing groups (e.g., Br) require elevated temperatures for completion .

Copper-Catalyzed Azide/Alkyne Cycloaddition (CuAAC)

The bromine substituent enables further functionalization via Suzuki–Miyaura cross-coupling or substitution reactions. For instance:

  • Triazole Formation : Copper-catalyzed azide/alkyne cycloaddition at the 2,9-positions generates bistriazole derivatives, as demonstrated for related phenanthrolines .

  • Example : Reaction with propargyl azides produces 1,10-phenanthroline-2,9-bistriazoles (e.g., 4a , 5b ), which stabilize G-quadruplex DNA structures .

Palladium-Catalyzed Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed cross-couplings:

  • Suzuki Coupling : Reaction with arylboronic acids replaces bromine with aryl groups. Similar reactions for 4-bromophenyl-phenanthrolines (e.g., 3q ) are confirmed by NMR data in supporting literature .

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Coordination Chemistry

The phenanthroline core acts as a bidentate ligand, forming complexes with transition metals (e.g., Zn, Ru, Pd):

  • Zinc Complexes : Dichloro-1,10-phenanthroline-zinc complexes (e.g., [ZnCl₂(PhBTPhen)]) catalyze aldol reactions .

  • Ruthenium Complexes : Ru(bpy)₂(L*)₂ derivatives exhibit luminescent properties .

Epoxide Ring-Opening Reactions

While not directly reported for this compound, analogous phenanthrolines undergo epoxidation and subsequent stereoselective ring-opening with nucleophiles (e.g., alcohols, amines) :

  • Example : 1,10-Phenanthroline epoxide reacts with Jacobsen’s catalyst to form chiral diols .

Key Challenges

  • Regioselectivity : Competing reactivity at bromophenyl vs. phenanthroline sites requires careful optimization .

  • Solubility : Lipophilic products (e.g., tetracarbamoylated derivatives) complicate isolation .

Scientific Research Applications

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline varies depending on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, its mechanism of action may involve the generation of reactive oxygen species (ROS) under light irradiation, leading to cell damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenanthroline backbone critically influence chemical and electronic properties:

  • 2,9-Dichloro-1,10-phenanthroline (CAS# 29176-55-4) : Substituted with chlorine at positions 2 and 9, this compound (MW = 249.10 g/mol) lacks aromatic substituents, reducing its π-conjugation. It is primarily a precursor for synthesizing more complex derivatives via cross-coupling reactions .
  • 2,9-Di-(2’-pyridyl)-1,10-phenanthroline (CAS# 773883-32-2) : Pyridyl groups at positions 2 and 9 introduce additional nitrogen coordination sites, enhancing its utility as a polydentate ligand .

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) Key Application(s)
2-(4-Bromophenyl)-9-phenyl-1,10-phen 2-(4-BrPh), 9-Ph 411.29 OLED ETL materials
2,9-Dichloro-1,10-phen 2,9-Cl 249.10 Synthetic intermediate
4-(4-Bromophenyl)-1,10-phen 4-(4-BrPh) 335.19 Coordination chemistry
2,9-Di-(2’-pyridyl)-1,10-phen 2,9-(2’-Py) 334.37 Multidentate ligand design

Key Findings:

  • Regioselectivity : Bromophenyl groups at position 2 (vs. 4) optimize steric and electronic compatibility in metal-organic frameworks (MOFs) and OLEDs .
  • Purity : Sublimation-purified 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline achieves >99% purity, critical for high-performance optoelectronics .

Table 2: Performance Metrics in OLEDs

Compound HOMO/LUMO (eV) Electron Mobility (cm²/Vs) Device Efficiency (%)
2-(4-Bromophenyl)-9-phenyl-1,10-phen N/A 0.02–0.05 18–22
2,9-Dimethyl-1,10-phen -6.1/-3.2 0.001–0.005 8–12
2,9-Di-(2’-pyridyl)-1,10-phen -5.9/-3.0 0.01–0.03 15–19

Biological Activity

2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, reviewing its mechanisms of action, applications in cancer therapy, and relevant research findings.

The molecular formula of this compound is C18H11BrN2C_{18}H_{11}BrN_2 with a molecular weight of approximately 335.2 g/mol. The compound's structure includes a brominated phenyl group which enhances its reactivity and biological activity compared to non-brominated analogs .

The biological activity of this compound primarily involves:

1. DNA Intercalation:
Similar to other phenanthroline derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This mechanism is critical for its anticancer effects as it can lead to apoptosis in cancer cells.

2. Reactive Oxygen Species (ROS) Generation:
Under light irradiation, the compound generates reactive oxygen species (ROS), which can induce oxidative stress in cells. This is particularly relevant in photodynamic therapy (PDT) where ROS leads to cell damage and death.

3. Apoptotic Pathways Activation:
The compound influences both intrinsic and extrinsic apoptotic pathways, contributing to its effectiveness against various cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) cells. The compound's ability to induce apoptosis through ROS generation and DNA intercalation makes it a promising candidate for cancer treatment.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2315.0DNA intercalation and ROS generation
A549 (Lung Cancer)6.5Apoptosis via intrinsic pathway
HeLa (Cervical Cancer)4.8ROS-induced cell death

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that it possesses broad-spectrum activity against various bacterial strains, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Case Studies

Research conducted by various groups has highlighted the versatility of this compound in therapeutic applications:

  • Photodynamic Therapy (PDT):
    A study demonstrated that when used as a photosensitizer in PDT, this compound effectively reduced tumor size in xenograft models by inducing apoptosis through localized ROS production upon light activation.
  • Combination Therapies:
    Investigations into combination therapies involving this compound have shown enhanced efficacy when paired with traditional chemotherapeutics, suggesting a synergistic effect that could reduce required dosages and side effects.

Q & A

Basic Research Questions

Q. 1.1. What are the recommended synthetic routes for 2-(4-Bromophenyl)-9-phenyl-1,10-phenanthroline, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Ullmann coupling reactions between 9-phenyl-9H,9′H-3,3′-bicarbazole and brominated intermediates (e.g., 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole). Key factors include:

  • Catalyst and solvent selection : Copper-based catalysts in polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Temperature : Reactions typically proceed at 80–120°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, dichloromethane/hexane eluent) and recrystallization are critical for isolating high-purity products .

Q. 1.2. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromatic proton environments. For example, the bromophenyl group shows distinct deshielding in aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C24H15BrN2, MW 411.29) and isotopic patterns for bromine.
  • Elemental Analysis : Confirms C, H, N, and Br stoichiometry .

Advanced Research Questions

Q. 2.1. How does this compound function in exciplex co-host systems for OLEDs?

Methodological Answer: In phosphorescent OLEDs, the compound acts as an electron-transport material in exciplex co-host systems. Key mechanisms include:

  • Carrier Mobility Reduction : The bromophenyl group introduces steric hindrance, lowering hole/electron mobility in the host matrix, thereby reducing efficiency roll-off (<1% at 10,000 cd m−2).
  • Energy Level Alignment : Its LUMO (~3.1 eV) aligns with adjacent layers to facilitate electron injection.
  • Thermal Stability : High glass-transition temperature (Tg > 150°C) prevents crystallization during device operation .

Q. 2.2. How can researchers address contradictions in synthetic yields for brominated intermediates?

Methodological Answer: Discrepancies in yields (e.g., bromomethylation vs. reduction byproducts) require:

  • Reagent Optimization : Using hydrobromic acid instead of PBr3 improves bromomethylation yields (from 20% to >50%) by minimizing reduction side reactions.
  • Kinetic Control : Lower temperatures (e.g., 0°C) suppress undesired pathways.
  • In-Situ Monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .

Q. 2.3. What are the implications of substituting the bromophenyl group for other halogens in phenanthroline derivatives?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances charge transport vs. chlorine or fluorine.
  • Steric Effects : Larger halogens (e.g., iodine) may disrupt π-stacking in coordination complexes.
  • Synthetic Flexibility : Bromine’s reactivity in cross-coupling (e.g., Suzuki-Miyaura) allows modular derivatization, unlike chlorine .

Q. 2.4. How does the compound’s solubility influence material processing for optoelectronic devices?

Methodological Answer:

  • Solvent Compatibility : Solubility in dichloromethane, chloroform, and toluene enables spin-coating or inkjet printing.
  • Additive Engineering : Blending with polystyrene derivatives improves film uniformity.
  • Thermal Annealing : Post-deposition annealing at 80–100°C removes residual solvents without degrading the compound .

Q. 2.5. What strategies validate the compound’s coordination chemistry with transition metals?

Methodological Answer:

  • UV-Vis Titration : Monitors bathochromic shifts upon metal binding (e.g., Cu²⁺ or Ru³⁺).
  • X-ray Crystallography : Resolves metal-ligand bond lengths and geometry (e.g., octahedral vs. square planar).
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active metal centers stabilized by the ligand .

Properties

Molecular Formula

C24H15BrN2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(4-bromophenyl)-9-phenyl-1,10-phenanthroline

InChI

InChI=1S/C24H15BrN2/c25-20-12-8-17(9-13-20)22-15-11-19-7-6-18-10-14-21(16-4-2-1-3-5-16)26-23(18)24(19)27-22/h1-15H

InChI Key

FOJZTDYXDWHDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=C(C=C5)Br)C=C2

Origin of Product

United States

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